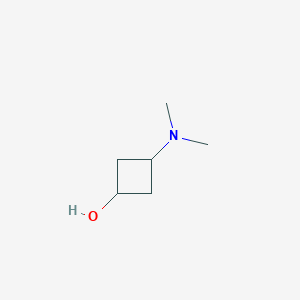

3-(Dimethylamino)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance and Research Rationale for Cyclobutane Based Amino Alcohols

Cyclobutane-based amino alcohols, such as 3-(Dimethylamino)cyclobutan-1-ol (B1456704), represent a class of compounds with considerable potential in various scientific domains. The rigid and three-dimensional nature of the cyclobutane (B1203170) scaffold makes it an attractive motif in drug discovery. nih.gov By providing a well-defined sp3-rich backbone, these structures allow for precise spatial orientation of functional groups, a critical factor in designing molecules that can interact effectively with biological targets. nih.gov This "escape from flatland" is a significant driver in medicinal chemistry, moving away from planar aromatic rings to more complex three-dimensional structures. nih.gov

The presence of both an amino and a hydroxyl group on the cyclobutane ring, as seen in 1,3-amino alcohols, provides two key points for further chemical modification. mdpi.comresearchgate.net This dual functionality allows for the construction of more complex molecules and the introduction of diverse chemical properties. mdpi.com Chiral 1,3-amino alcohols and their derivatives, for instance, have found applications as organocatalysts and chiral auxiliaries in asymmetric synthesis. researchgate.net The 1,3-diamine motif, closely related to 1,3-amino alcohols, is also found in various natural products and is a key component of ligands for metal catalysts. mdpi.comresearchgate.net

An Overview of Strained Ring Systems in Organic Synthesis and Medicinal Chemistry

The cyclobutane (B1203170) ring is a classic example of a strained ring system. This strain arises from the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5° to approximately 88°, as well as from torsional strain due to eclipsing interactions between adjacent hydrogen atoms. wikipedia.orgnih.gov This inherent strain is not a liability but rather a powerful tool in organic synthesis. The potential energy stored within the strained ring can be released to drive a variety of chemical reactions, such as ring-opening and ring-expansion reactions. wikipedia.orgnih.gov This reactivity allows synthetic chemists to access a diverse range of molecular architectures that would be difficult to obtain through other means. bris.ac.uk

In medicinal chemistry, the unique puckered conformation of the cyclobutane ring offers distinct advantages. nih.govru.nl It can act as a bioisostere for other chemical groups, such as alkenes or larger cyclic systems, while offering improved metabolic stability and reduced planarity. ru.nl The defined three-dimensional structure of the cyclobutane core can also be used to rigidly position key pharmacophoric groups, thereby enhancing the binding affinity and selectivity of a drug candidate for its target. ru.nl

The Historical Context of Synthetic Approaches to Substituted Cyclobutanols

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the most logical disconnection occurs at the carbon-nitrogen and carbon-oxygen bonds attached to the cyclobutane ring.

This retrosynthetic approach points to two primary starting materials: cyclobutanone and dimethylamine. The forward synthesis, therefore, involves the formation of a C-N bond and the reduction of a carbonyl group. This strategy is efficiently realized through reductive amination.

Carbonyl Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This one-pot reaction is widely utilized for its efficiency and mild reaction conditions. wikipedia.orglibretexts.org

Reductive Amination of Cyclobutanone with Dimethylamine

The most common and well-documented method for synthesizing this compound is the reductive amination of cyclobutanone with dimethylamine. The reaction proceeds through the nucleophilic addition of dimethylamine to the carbonyl carbon of cyclobutanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced to the final amino alcohol product.

Role of Reducing Agents

The choice of reducing agent is critical for the selective reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄): A versatile and commonly used reducing agent, sodium borohydride is effective in reducing the iminium intermediate to the desired amine. youtube.com It is generally less reactive towards ketones, allowing for the selective reduction of the iminium ion. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive amination because it is more selective for the reduction of the protonated imine (iminium ion) over the starting ketone or aldehyde. libretexts.orgmasterorganicchemistry.com Its reduced reactivity allows the reaction to be carried out in a one-pot procedure where the carbonyl compound, amine, and reducing agent are all present simultaneously. wikipedia.org

Table 1: Comparison of Common Reducing Agents in Reductive Amination

| Reducing Agent | Selectivity | Reactivity | pH Range |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Good | High | Wide |

| Sodium Cyanoborohydride (NaBH₃CN) | Excellent | Moderate | Acidic to Neutral |

Optimization of Reaction Conditions: Solvent Effects and pH Control

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

Solvent: Methanol and ethanol (B145695) are the most frequently used solvents for this reaction as they effectively dissolve the reactants and are compatible with the reducing agents.

pH Control: Maintaining the reaction at a slightly acidic to neutral pH (around 6-7) is important. youtube.com This pH range is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion from the hemiaminal, but not so acidic that it protonates the amine, rendering it non-nucleophilic.

Stoichiometry: Utilizing an excess of the amine can help to drive the equilibrium towards the formation of the iminium ion, thus favoring the desired product.

Catalytic Hydrogenation Approaches for Amino Alcohol Synthesis

Catalytic hydrogenation represents an alternative, "greener" approach to reductive amination. wikipedia.org This method involves the reaction of the carbonyl compound and the amine with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum, or nickel. wikipedia.org The reaction can be performed under various conditions, including continuous flow systems at elevated pressures. This approach is highly scalable and generates minimal waste, making it an attractive option for industrial-scale synthesis.

Table 2: Overview of Synthetic Methodologies

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Reductive Amination | Cyclobutanone, Dimethylamine, NaBH₄ or NaBH₃CN | Methanol or Ethanol, 0-25 °C | Simple, high yield, mild conditions |

| Catalytic Hydrogenation | Cyclobutanone, Dimethylamine, H₂, Metal Catalyst (e.g., Pd/C) | Elevated pressure, continuous flow | Scalable, clean, high atom economy |

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound, such as the cis and trans isomers, requires stereoselective synthetic methods. The puckered nature of the cyclobutane ring leads to the existence of these distinct stereoisomers.

Achieving stereoselectivity can be accomplished through several strategies:

Chiral Starting Materials: Utilizing enantiomerically pure starting materials can lead to the formation of a specific stereoisomer.

Chiral Catalysts: The use of chiral catalysts in hydrogenation or other reduction steps can induce asymmetry and favor the formation of one enantiomer over the other. mdpi.com

Diastereoselective Reductions: The reduction of a prochiral ketone intermediate can be influenced by the existing stereochemistry of a substituent on the cyclobutane ring, leading to a diastereoselective outcome.

For instance, the synthesis of specific diastereomers of related cyclobutane derivatives has been achieved through methods like the stereoselective aminohydroxylation of allylic carbamates. While not directly applied to this compound in the provided context, such strategies highlight the potential for controlling the stereochemical outcome in cyclobutane systems.

Enantioselective Reduction Strategies

The enantioselective reduction of a prochiral ketone, 3-(dimethylamino)cyclobutanone, is a key strategy for producing enantiomerically enriched this compound. Various catalytic systems have been explored to achieve high enantioselectivity.

One notable method involves the use of Noyori's asymmetric transfer hydrogenation conditions. For a similar substrate, benzocyclobutenone, this method, employing a RuCl(S,S)-Tsdpen catalyst, resulted in excellent yield (94%) and enantiomeric excess (97% ee). nih.gov The steric bulk of substituents on the cyclobutanone ring can significantly influence the enantioselectivity of the reduction. nih.gov

Another effective approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. nih.gov For instance, the reduction of 2,2-dimethyl-3,3-diphenylcyclobutanone using an (S)-B-Me oxazaborolidine catalyst afforded the corresponding cyclobutanol (B46151) in 93% yield and 91% ee. nih.gov Chiral 1,3,2-oxazaborolidine Lewis acids have also been successfully applied in enantioselective photochemical cycloadditions, demonstrating their versatility. nih.gov

The choice of reducing agent and catalyst is crucial for achieving high enantioselectivity. While sodium borohydride is a common reducing agent, its use can sometimes lead to poor selectivity. nih.gov In contrast, bulkier hydride reagents like L-selectride, in combination with additives such as zinc chloride, have been shown to provide excellent diastereoselectivity ( >99:1) in the reduction of related α-keto esters. nih.gov

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| RuCl(S,S)-Tsdpen | Benzocyclobutenone | 94 | 97 | nih.gov |

| (S)-B-Me Oxazaborolidine | 2,2-dimethyl-3,3-diphenylcyclobutanone | 93 | 91 | nih.gov |

| L-selectride/ZnCl2 | α-keto ester | 96 | >99 (diastereoselectivity) | nih.gov |

Diastereoselective Control in Cyclobutane Formation

Achieving diastereoselective control is critical when multiple stereocenters are present or formed during the synthesis of substituted cyclobutanes. The inherent strain of the cyclobutane ring can be exploited to direct the stereochemical outcome of reactions. nih.gov

One strategy involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinediones or nitrosoarenes. This approach leads to the diastereoselective formation of multi-substituted cyclobutanes. Subsequent cleavage of the newly formed N–N or N–O bonds yields cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

Another method utilizes the deprotonation of enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronates with LDA, followed by treatment with anhydrous magnesium bromide. This sequence yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.gov The presence of a magnesium halide is essential for cyclobutane formation. nih.gov

Furthermore, a one-pot process merging boron-homologation and boron-allylation strategies has been developed for the highly diastereoselective synthesis of methylenecyclobutanes possessing a quaternary stereocenter. researchgate.net This method provides access to chiral unsaturated four-membered ring systems with excellent stereoisomeric ratios. researchgate.net

Application of Chiral Catalysts and Auxiliaries

The use of chiral catalysts and auxiliaries is fundamental to many enantioselective and diastereoselective syntheses of cyclobutane derivatives. A wide variety of chiral ligands and catalysts have been developed for these purposes.

Chiral ligands such as BINAP, DUPHOS, and various bis(oxazoline) ligands are commonly employed in transition metal-catalyzed reactions. google.com For example, nickel-catalyzed photochemical asymmetric [2+2] cycloadditions of α,β-unsaturated 2-acyl imidazoles with dienes have been achieved using chiral bisoxazoline ligands, producing cyclobutane products with good yields and high stereoselectivity. chinesechemsoc.org

Chiral auxiliaries, such as those derived from cis-1-aminoindan-2-ol, have also been instrumental in asymmetric synthesis. nih.gov These auxiliaries can direct the stereochemical course of reactions, leading to high diastereoselectivity. For instance, the reduction of α-keto esters attached to a chiral auxiliary derived from 1-arylsulfonamido-2-aminoindanols has been shown to proceed with excellent diastereoselectivity. nih.gov

The development of novel organocatalysts, such as bifunctional thioureas and squaramides derived from (+)-camphoric acid, has also expanded the toolbox for asymmetric synthesis of functionalized cyclobutanes. researchgate.net

Novel and Green Chemistry Synthetic Routes

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of transition metal-catalyzed cycloadditions and other green chemistry approaches.

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis offers powerful and efficient methods for constructing cyclobutane rings. Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions, often where thermal Diels-Alder reactions fail. williams.edu These reactions have been shown to tolerate various functional groups and proceed with retention of stereochemistry. williams.edu

Photocatalytic asymmetric [2+2] cycloadditions represent a modern approach to synthesizing cyclobutane derivatives. chinesechemsoc.org These reactions, often catalyzed by nickel complexes with chiral ligands, can be switched between [2+2] and [4+2] cycloadditions by simply changing the reaction conditions from photochemical to thermal, offering a strategy for divergent synthesis. chinesechemsoc.org

Rhodium catalysts have also been employed in the enantioselective desymmetrization of cyclobutanones through C-C bond activation, leading to the formation of complex polycyclic structures. nih.gov

| Catalyst | Reaction Type | Key Features | Reference |

| Nickel(0) | Intramolecular [4+2] Cycloaddition | Mild conditions, tolerates various functional groups | williams.edu |

| Nickel/Chiral Bisoxazoline | Photochemical [2+2] Cycloaddition | High stereoselectivity, regiodivergent potential | chinesechemsoc.orgchinesechemsoc.org |

| Rhodium | Enantioselective C-C Bond Activation | Desymmetrization of cyclobutanones | nih.gov |

Sustainable Methodologies in Cyclobutane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyclobutane derivatives to reduce environmental impact and improve safety. nih.gov This includes the use of greener solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.

A notable example is the synthesis of cyclobutane-based hole-selective materials for perovskite solar cells using simple and green-chemistry-inspired protocols. nih.gov These methods aim to reduce costs and the use of hazardous substances. nih.gov

The development of one-pot syntheses, which combine multiple reaction steps into a single operation, is another key aspect of green chemistry. For instance, a one-pot diastereoselective synthesis of methylenecyclobutanes has been reported, starting from commercially available reagents. researchgate.net

Furthermore, the use of biocatalysis, such as enzymatic reductions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net While not yet widely reported specifically for this compound, the application of enzymes like carbonyl reductases for the asymmetric reduction of ketones is a promising area for future development. researchgate.net

Reactions Involving the Hydroxyl Group

The secondary alcohol moiety in this compound is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives through various reactions.

Derivatization via Esterification and Etherification

Esterification: The hydroxyl group of this compound can be readily converted into an ester. This transformation is commonly achieved through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a fundamental approach. cerritos.edumasterorganicchemistry.com More advanced methods provide milder conditions and greater control. For instance, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) facilitate ester formation at room temperature. orgsyn.org

A particularly relevant method for this class of compounds is the Mitsunobu reaction, which not only forms the ester but also proceeds with a predictable inversion of stereochemistry at the alcohol center. google.comrug.nl In a process described for a closely related analogue, cis-3-(dibenzylamino)cyclobutanol is treated with a carboxylic acid (e.g., p-nitrobenzoic acid), a phosphine (B1218219) reagent (e.g., triphenylphosphine), and an azodicarboxylate (e.g., DIAD or DEAD). google.com This reaction yields the corresponding trans-ester, demonstrating a powerful method for controlling the diastereomeric outcome.

| Reaction Type | Reactants | Reagents | Product | Key Features |

| Mitsunobu Esterification | cis-3-(Dibenzylamino)cyclobutanol, p-Nitrobenzoic acid | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), THF | trans-3-(Dibenzylamino)cyclobutyl p-nitrobenzoate | Inversion of stereochemistry; High yield. google.com |

| DCC/DMAP Coupling | Carboxylic Acid, Alcohol | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Ester | Mild, room temperature conditions. orgsyn.org |

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester, Water | Equilibrium-driven; often requires excess alcohol. masterorganicchemistry.com |

Etherification: The synthesis of ethers from this compound can also be accomplished. While specific examples for this exact molecule are not prevalent, general methodologies for alcohol etherification are applicable. For instance, a cascade reaction involving iridium-catalyzed asymmetric allylic etherification has been used to generate chiral cyclobutane derivatives. nih.gov Another established method involves the reaction of an alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis), or the use of reagents like dimethyl sulfoxide (B87167) (DMSO) and potassium carbonate for specific etherifications. researchgate.net

Oxidation and Reduction Pathways of the Alcohol Moiety

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 3-(Dimethylamino)cyclobutan-1-one. This is a standard transformation for secondary alcohols. byjus.com Strong oxidizing agents, such as chromic acid (typically generated in situ from sodium or potassium dichromate and sulfuric acid), can be used to effect this change. chemguide.co.uk The reaction progress is often indicated by a color change from the orange of the Cr(VI) species to the green of the resulting Cr(III) ion. chemguide.co.uk For substrates sensitive to harsh acidic conditions, milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective alternatives that can furnish the ketone in high yield. libretexts.org

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

| Oxidation | Secondary Alcohol | Na₂Cr₂O₇ / H₂SO₄ | Ketone | byjus.com |

| Oxidation | Secondary Alcohol | Pyridinium Chlorochromate (PCC) | Ketone | libretexts.org |

| Oxidation | Secondary Alcohol | Dess-Martin Periodinane (DMP) | Ketone | libretexts.org |

Reduction of the Ketone: While the alcohol moiety itself is not subject to reduction, the corresponding ketone, 3-(Dimethylamino)cyclobutan-1-one, can be readily reduced back to the alcohol. This reduction is highly stereoselective. Studies on the hydride reduction of 3-substituted cyclobutanones show a strong preference for forming the cis-alcohol, regardless of the steric bulk of the hydride reagent (e.g., LiAlH₄, LTBH). vub.ac.be The hydride preferentially attacks from the face opposite to the substituent (anti-facial attack), a selectivity driven by minimizing torsional strain, consistent with the Felkin-Ahn model. vub.ac.be This stereochemical control is crucial for synthesizing specific diastereomers of substituted cyclobutanols.

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group is inherently a poor leaving group. Therefore, nucleophilic substitution at this center requires its conversion into a more labile functionality. A common strategy is the formation of a sulfonate ester, such as a tosylate. Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. libretexts.org This reaction proceeds without altering the stereochemistry at the carbon center. libretexts.org

The resulting tosylate group is an excellent leaving group, analogous to a halide, and readily participates in SN2 reactions with a wide range of nucleophiles. researchgate.net For example, a tosylated cyclobutanol derivative can react with sodium azide (B81097) (NaN₃) to produce the corresponding azido-cyclobutane. google.com These substitution reactions typically occur with inversion of configuration, providing a reliable method for introducing new functional groups with stereochemical control. libretexts.org

| Step | Reaction | Reagents | Intermediate/Product | Key Features |

| 1. Activation | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Dimethylamino)cyclobutyl tosylate | OH is converted to a good leaving group (-OTs); Retention of configuration. libretexts.org |

| 2. Substitution | Nucleophilic Attack | Sodium Azide (NaN₃) | 3-Azido-N,N-dimethylcyclobutanamine | SN2 reaction; Inversion of configuration. google.com |

Reactions Involving the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, enabling reactions with electrophiles.

Quaternization Reactions

The tertiary amine in this compound can undergo quaternization, a reaction also known as the Menshutkin reaction. tue.nl This process involves treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. jcu.czresearchgate.netgoogle.com The reaction is a type of SN2 reaction where the nitrogen atom acts as the nucleophile. tue.nl

The reaction is often carried out neat or in a polar solvent, and can be exothermic. google.com The resulting quaternary ammonium salts have significantly different properties from the parent amine, including increased water solubility and a permanent positive charge.

| Alkylating Agent | Solvent | Product Type | Reference |

| Methyl Iodide | Acetonitrile | Quaternary Ammonium Iodide | nih.gov |

| n-Alkyl Bromide | Acetonitrile | Quaternary Ammonium Bromide | jcu.cz |

| Dimethyl Sulfate | None (neat) | Quaternary Ammonium Methyl Sulfate | google.com |

Electrophilic Aromatic Substitution (if applicable for derivatives)

While this compound itself is aliphatic, its derivatives containing an aromatic ring can undergo electrophilic aromatic substitution (EAS). A plausible synthetic route would first involve the etherification of the hydroxyl group to create a phenoxy derivative, for example, 3-(dimethylamino)-1-phenoxycyclobutane.

In this derivative, the alkoxy group attached to the benzene (B151609) ring is an activating, ortho, para-directing group. byjus.com This is because the oxygen atom can donate electron density into the aromatic ring via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. minia.edu.egmasterorganicchemistry.com Consequently, this phenyl ether derivative would readily react with electrophiles in standard EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), yielding predominantly a mixture of ortho- and para-substituted products. byjus.comlkouniv.ac.in

Coordination Chemistry with Metal Centers

The molecular structure of this compound features two potential coordination sites: the hydroxyl (-OH) group and the dimethylamino (-N(CH₃)₂) group. Both the oxygen and nitrogen atoms possess lone pairs of electrons, enabling them to act as ligands and form coordination complexes with various metal centers. The ability of a molecule to coordinate with metal ions is a foundational concept in coordination chemistry, influencing the compound's stability, reactivity, and potential applications in areas like catalysis and materials science. orientjchem.org

Cyclobutane Ring Reactivity and Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, which makes it a reactive moiety susceptible to various chemical transformations. baranlab.org This inherent strain is a driving force for reactions that lead to more stable, less-strained structures. The reactivity of the cyclobutane ring in this compound is a key aspect of its chemistry, leading to a variety of ring-opening, expansion, and contraction products.

Ring-Opening Reactions via C-C Bond Cleavage

The cleavage of carbon-carbon (C-C) bonds in the strained cyclobutane ring is a prominent reaction pathway, often facilitated by transition metals or radical initiators. This process typically involves the β-carbon elimination of the cyclobutanol upon coordination of the alcohol moiety to a metal center. nih.gov

Transition metals, particularly palladium and manganese, are effective catalysts for the ring-opening of cyclobutanols. nih.govepa.gov These reactions proceed through the cleavage of a C(sp³)–C(sp³) bond, leading to the formation of functionalized acyclic compounds.

Manganese-Catalyzed Reactions: Manganese catalysis provides a powerful and economical method for the ring-opening of cyclobutanols under mild conditions. rsc.orgsioc-journal.cn Various manganese-catalyzed transformations have been reported, including:

Chlorination: Affords γ-chloro alkyl ketones with high regioselectivity. rsc.org

Fluorination: Provides access to γ-fluorinated ketones using an electrophilic fluorine source. sioc-journal.cn

Carbonylation: Generates 1,5-ketoesters through a radical-mediated pathway. researchgate.net

Cyanation and Ethynylation: Introduces a cyano or ethynyl (B1212043) group at the γ-position of ketones. nih.gov

Hydrazination: Produces alkyl hydrazines via C-C bond cleavage and radical addition. acs.org

These reactions tolerate a broad range of functional groups and provide synthetically useful yields. rsc.orgnih.gov The general mechanism involves the oxidative ring-opening of the cyclobutanol, creating a radical intermediate that then reacts with the desired functional group. nih.gov

| Reaction | Catalyst/Reagents | Product Type | Reference |

| Chlorination | Manganese catalyst | γ-chloro alkyl ketones | rsc.org |

| Fluorination | Mn(OAc)₂, PhIO, HF•Et₃N | γ-fluorinated ketones | sioc-journal.cn |

| Carbonylation | Manganese catalyst | 1,5-ketoesters | researchgate.net |

| Cyanation | Manganese catalyst | γ-cyano ketones | nih.gov |

| Hydrazination | Manganese promoter | Alkyl hydrazines | acs.org |

Palladium-Catalyzed Reactions: Palladium catalysts are also widely used for C-C bond activation in strained ring systems like cyclobutanes. chemrxiv.org Palladium-catalyzed ring-opening reactions of cyclobutanols can lead to various products, including γ-arylated ketones and polyketones. nih.govacs.org The process typically starts with the coordination of the cyclobutanol's hydroxyl group to the palladium center, followed by β-carbon elimination to open the strained ring. nih.gov This generates a palladium-alkyl intermediate that can undergo further reactions, such as C-C coupling. nih.govacs.org This methodology has been applied to the synthesis of novel polyketone materials through ring-opening polymerization of bifunctional cyclobutanol monomers. nih.govacs.org

Radical-mediated reactions offer an alternative route for the ring-opening of cyclobutanols, leading to γ-substituted ketones. epa.gov These reactions are often initiated by the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. This radical can then undergo β-scission, cleaving a C-C bond in the cyclobutane ring to form an open-chain radical intermediate. This intermediate is then trapped by a radical acceptor to yield the final product. acs.org This pathway is central to many of the manganese-catalyzed reactions mentioned previously, which proceed via radical intermediates. researchgate.netnih.govacs.org For example, the manganese-promoted hydrazination of cyclobutanols involves the addition of an alkyl carbon radical, formed after ring opening, to an azodicarboxylate. acs.org Similarly, copper-catalyzed and visible-light-driven photoredox processes have been developed for the ring-opening and reconstruction of cyclobutanone derivatives, highlighting the versatility of radical-mediated pathways. nih.gov

The formal retro-[2+2] cycloaddition of cyclobutanols represents a unique transformation involving the cleavage of two C(sp³)–C(sp³) bonds. nih.gov This reaction has been observed in the presence of a palladium catalyst with a bulky biaryl phosphine ligand (JohnPhos). The process is thought to occur through a sequential cleavage of first a strained and then an unstrained C-C bond. nih.gov This transformation effectively breaks down the cyclobutanol into two smaller carbonyl-containing fragments, analogous to the reverse of a [2+2] cycloaddition. This reaction pathway underscores the potential of using the cyclobutanol moiety as a masked acetyl group that can be unveiled under specific catalytic conditions. nih.gov While retro-[3+2] cycloadditions are also known, they apply to different heterocyclic systems. nih.gov The ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, which proceeds via a formal [2+2] cycloaddition followed by a retro-[2+2] cycloreversion, also provides a conceptual link to this type of transformation, resulting in γ,δ-unsaturated aldehydes. nih.gov

Ring Expansion and Contraction Reactions

Beyond ring-opening, the strained cyclobutane ring can also undergo rearrangements that lead to either larger (ring expansion) or smaller (ring contraction) cyclic systems. These reactions are often driven by the relief of ring strain and the formation of more stable carbocation intermediates. etsu.eduyoutube.com

Ring Expansion: Ring expansion reactions of cyclobutane derivatives can lead to the formation of five-membered rings, such as cyclopentanes or cyclopentenes. ugent.be These rearrangements can be promoted by various catalysts and reaction conditions. For instance, palladium-catalyzed ring expansion of (1,3-butadienyl)cyclobutanols with aryl iodides produces (Z)-2-(3-aryl-1-propenyl)cyclopentanones. ugent.be The presence of functional groups on the cyclobutane ring, such as the hydroxyl and amino groups in this compound, can influence the course of these rearrangements.

Ring Contraction: Conversely, ring contraction reactions can transform a cyclobutane ring into a cyclopropane (B1198618) derivative. kyoto-u.ac.jprsc.org These reactions often proceed through a semi-pinacol type rearrangement, where a 1,2-bond migration occurs in an oxygen-containing intermediate. rsc.orgntu.ac.uk For a molecule like this compound, the formation of a carbocation adjacent to the ring could initiate a rearrangement where one of the ring's C-C bonds migrates, resulting in a contracted, three-membered ring. The driving force for such a reaction is typically the formation of a more stable carbocation or the relief of specific steric interactions. etsu.edu

Pericyclic Reactions of Cyclobutane Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a fundamental class of reactions in organic chemistry. numberanalytics.commsu.edu For cyclobutane derivatives, these reactions are of particular interest due to the inherent ring strain of the four-membered ring, which can be a significant driving force for certain transformations. masterorganicchemistry.comwikipedia.orglibretexts.org While specific pericyclic reactions involving this compound are not extensively documented, the reactivity of the cyclobutane scaffold allows for theoretical exploration of its potential in this area.

Two major types of pericyclic reactions relevant to the cyclobutane framework are cycloadditions and sigmatropic rearrangements.

[2+2] Cycloadditions and Cycloreversions: Thermal [2+2] cycloadditions are known methods for forming cyclobutane rings. fiveable.melibretexts.orgorganicreactions.org The reverse reaction, a [2+2] cycloreversion, can be thermally or photochemically initiated to cleave the cyclobutane ring into two alkene fragments. researchgate.net The stereochemistry of the reactants and the reaction conditions (thermal vs. photochemical) directly influence the stereochemical outcome of the product. numberanalytics.comfiveable.me For a derivative of this compound to undergo such a reaction, further functionalization to introduce unsaturation within or adjacent to the ring would be necessary. Ketenes, for instance, are excellent substrates for thermal [2+2] cycloadditions to form cyclobutanones. libretexts.orgharvard.edu Recently, a one-step thermal [2+2] cycloaddition to create borylated cyclobutanes has also been developed. rsc.org

Sigmatropic Rearrangements: The Cope and oxy-Cope rearrangements are harvard.eduharvard.edu-sigmatropic shifts that are particularly relevant to appropriately substituted cyclobutane derivatives. wikipedia.org For example, cis-1,2-divinylcyclobutane (B1149738) undergoes a Cope rearrangement to form cis,cis-cycloocta-1,5-diene. caltech.eduoregonstate.edu The activation energy for this type of rearrangement in divinyl cyclobutanes is reported to be around 24.0 kcal/mol. caltech.edu A derivative of this compound, if modified to contain two vinyl groups in a 1,2-relationship, could potentially undergo this transformation. The presence of the hydroxyl group sets the stage for a potential oxy-Cope or anionic oxy-Cope rearrangement, which is often irreversible and driven by the formation of a stable carbonyl group after tautomerization. wikipedia.org These reactions can proceed through either a chair-like or a boat-like transition state, with the latter often seen in geometrically constrained systems like 1,2-divinylcyclobutanes. caltech.edu

Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Intermediates

The functional groups of this compound—a secondary alcohol and a tertiary amine—dictate the types of intermediates formed during its chemical transformations. This compound and its analogs are valuable as synthetic intermediates for creating more complex molecules, including pharmaceutical candidates. google.comnih.govluc.edu

Key transformations and their likely intermediates include:

Oxidation of the Alcohol: The oxidation of the hydroxyl group to a ketone (3-(dimethylamino)cyclobutanone) is a common reaction for amino alcohols. au.dk This transformation likely proceeds through intermediates dependent on the specific oxidizing agent used. For example, with chromate-based reagents, a chromate (B82759) ester intermediate is expected. In biocatalytic oxidations, such as those using alcohol dehydrogenases, the reaction proceeds via enzymatic pathways involving cofactors like NAD(P)+. au.dk

Reactions involving the Amine: The tertiary amine is a nucleophilic and basic center. Protonation of the nitrogen would form a quaternary ammonium salt. The nitrogen atom can also direct reactions at other parts of the molecule.

Substitution and Elimination Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation to form an oxonium ion or conversion to a sulfonate ester). Subsequent nucleophilic substitution or elimination would proceed through carbocationic or concerted transition state intermediates. The stability of such intermediates is influenced by the strained cyclobutane ring.

Ring-Opening Intermediates: Reactions that lead to the cleavage of the cyclobutane ring are driven by the release of ring strain. Thermal decomposition of cyclobutane is understood to proceed through a biradical intermediate. arxiv.org In the case of substituted cyclobutenes, electrocyclic ring-opening can lead to transient, highly reactive intermediates like cis,trans-cyclooctadienones. acs.org

Use as a Synthetic Intermediate: 3-(Amino)cyclobutanol derivatives are key intermediates in the synthesis of various compounds, including Tyk2 inhibitors. google.com In these syntheses, the amino alcohol itself is a stable intermediate that is carried through multiple steps. Other cyclobutane derivatives, such as 1,2-bis(trimethylsilyloxy)cyclobutene, react with nucleophiles like carbamates and amides to form substituted 2-aminocyclobutanone derivatives, highlighting the utility of cyclobutane-based intermediates. luc.edu

Kinetic and Thermodynamic Studies of Transformations

Specific, detailed kinetic and thermodynamic data for the transformations of this compound are not widely available in the literature. However, the general principles governing the reactivity of cyclobutane derivatives provide a framework for understanding these factors.

Thermodynamic Considerations: The primary thermodynamic factor influencing the reactivity of cyclobutane derivatives is their inherent ring strain. Cyclobutane possesses a significant amount of strain energy, estimated to be about 26.3 kcal/mol. masterorganicchemistry.comwikipedia.org This instability is a combination of angle strain (from C-C-C bond angles of ~88° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. wikipedia.orglibretexts.orglibretexts.org This stored energy provides a strong thermodynamic driving force for reactions that involve ring-opening, as these reactions relieve the strain.

In any reaction, the relative stability of products determines the outcome under thermodynamic control, which is favored at higher temperatures where reactions are reversible. masterorganicchemistry.compressbooks.pub For instance, in the electrocyclic ring-opening of some fused cyclobutenes, the initial kinetically favored product can isomerize to a more stable thermodynamic product if a pathway for equilibration exists. nih.gov

Kinetic Considerations: Reaction rates are governed by the activation energy of the transition state and are said to be under kinetic control. masterorganicchemistry.compressbooks.pub For cyclobutane derivatives, several factors influence the kinetics of their transformations:

Ring Strain in the Transition State: The relief of ring strain can lower the activation energy for ring-opening reactions. It has been shown that a significant portion of the ground-state ring strain is removed in the transition state for ring-opening. arxiv.org

Steric and Electronic Effects: The substituents on the cyclobutane ring, such as the dimethylamino and hydroxyl groups in the title compound, can influence reaction rates. Their size can create steric hindrance, while their electronic properties (e.g., the basicity of the amine) can affect the stability of intermediates and transition states.

Reaction Mechanism: The specific mechanism of a reaction dictates its kinetics. For example, concerted pericyclic reactions have different kinetic profiles than stepwise radical or ionic reactions. Kinetic studies on the oxidation of other amino alcohols have shown first-order kinetics with respect to the alcohol. acs.org Similar studies would be necessary to determine the specific rate laws for reactions of this compound.

Due to the lack of specific experimental data in the searched literature, a quantitative data table for kinetic and thermodynamic parameters of this compound transformations cannot be compiled.

Theoretical and Computational Studies of 3 Dimethylamino Cyclobutan 1 Ol

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the molecular structure of compounds like 3-(Dimethylamino)cyclobutan-1-ol (B1456704). These calculations can provide insights into the molecule's three-dimensional geometry, stability, and the nature of its chemical bonds.

Conformational Analysis and Energy Minima

The molecular structure of this compound is defined by the puckered nature of the cyclobutane (B1203170) ring. This four-membered ring is not planar; it adopts a bent conformation to alleviate the angle and torsional strain that a flat ring would possess. The puckering of the cyclobutane ring results in an out-of-plane dihedral angle generally around 25 degrees.

For this compound, the presence of two substituents—a hydroxyl (-OH) group and a dimethylamino (-N(CH₃)₂) group—at positions 1 and 3 leads to the possibility of cis and trans stereoisomers. Within each stereoisomer, further conformational possibilities arise from the orientation of these substituent groups relative to the ring's puckering (axial or equatorial positions).

A full conformational analysis would involve rotating the substituent groups and mapping the potential energy surface to identify all stable conformers (energy minima). The relative energies of these conformers determine their population distribution at a given temperature. For similar cyclobutanol (B46151) derivatives, the most stable conformer is often the one where the hydroxyl group is in an equatorial position, which minimizes steric hindrance. The large dimethylamino group would also strongly favor an equatorial position to minimize steric clashes with the ring's hydrogen atoms. The relative stability of cis versus trans isomers would depend on the complex interplay of steric and electronic effects between the hydroxyl and dimethylamino groups.

Bond Lengths, Angles, and Dihedral Angles

Computational methods can predict the geometric parameters of this compound with high accuracy. These calculations would provide precise values for all bond lengths (e.g., C-C, C-O, C-N, C-H), bond angles (e.g., C-C-C, H-C-H, C-O-H), and dihedral angles, which define the molecule's 3D shape.

For the cyclobutane ring itself, the C-C bond lengths are expected to be slightly longer than those in a typical alkane due to ring strain. The internal C-C-C bond angles would be close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. The puckering of the ring is characterized by the C-C-C-C dihedral angles. The specific values for the most stable conformer of this compound would be determined by the positions and orientations of the substituents.

Interactive Data Table: Predicted Geometric Parameters for a Representative Cyclobutane Derivative (Illustrative) (Note: This table is illustrative, as specific data for this compound was not found. The values are typical for substituted cyclobutane rings.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

|---|---|---|---|---|---|

| Bond Length | C1 | C2 | ~1.55 Å | ||

| Bond Length | C1 | O | ~1.43 Å | ||

| Bond Length | C3 | N | ~1.47 Å | ||

| Bond Angle | C1 | C2 | C3 | ~88° | |

| Bond Angle | C2 | C1 | O | ~110° |

Electronic Structure and Charge Distribution (e.g., MEP, NBO analysis)

The electronic properties of a molecule are key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms, indicating areas that are susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and the hydrogens on the carbons adjacent to the heteroatoms.

Natural Bond Orbital (NBO) analysis provides a more quantitative picture of bonding and charge distribution. It localizes the wavefunction into Lewis-like structures (bonds and lone pairs) and calculates the partial charge on each atom. NBO analysis would confirm the polar nature of the C-O and C-N bonds. It can also reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pair into antibonding orbitals of the cyclobutane ring, which can influence the molecule's stability and conformation.

Spectroscopic Property Predictions and Interpretations

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and analysis.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are typically made using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions has improved significantly with modern computational methods, often achieving mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C shifts.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions require calculations to be performed on the correct, lowest-energy conformer or as a Boltzmann-weighted average over several low-energy conformers. The chemical shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms, the strain of the cyclobutane ring, and the specific stereochemical arrangement of the substituents.

Interactive Data Table: Illustrative Predicted ¹H NMR Chemical Shifts (Note: This table is for illustrative purposes only.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C-OH | 3.5 - 4.5 | m |

| H on C-N(CH₃)₂ | 2.5 - 3.5 | m |

| Ring CH₂ | 1.8 - 2.6 | m |

| N(CH₃)₂ | 2.2 - 2.8 | s |

Vibrational Frequency Analysis (IR/Raman) for Mode Assignments

Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies of all normal modes of vibration and their corresponding intensities. A vibrational mode is IR active if it causes a change in the molecule's dipole moment and Raman active if it causes a change in its polarizability.

For this compound, key vibrational modes would include:

O-H stretch: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹.

C-H stretches: Bands in the 2800-3000 cm⁻¹ region.

C-O stretch: A strong band in the 1050-1150 cm⁻¹ range.

C-N stretch: Typically found in the 1000-1250 cm⁻¹ region.

Ring vibrations: Complex modes associated with the puckering and breathing of the cyclobutane ring at lower frequencies.

Comparing the calculated vibrational spectrum with an experimental one allows for a detailed assignment of each band to a specific molecular motion, confirming the compound's structure.

UV-Vis Absorption and Fluorescence Properties

While specific experimental spectra for this compound are not extensively documented in the surveyed literature, its UV-visible absorption and fluorescence characteristics can be inferred from its constituent functional groups—a tertiary amine and a hydroxyl group on a cyclobutane scaffold. The dimethylamino group, a known auxochrome, is expected to be the primary contributor to its electronic transitions.

Computational studies on analogous molecules, such as those containing a p-dimethylamino group, show that the electronic properties are dominated by this moiety. demokritos.gr The lone pair of electrons on the nitrogen atom can participate in n → π* transitions. It is hypothesized that photoinduced protonation of the dimethylamino group in this compound could disrupt this electron-donating effect. demokritos.gr This would likely lead to a hypsochromic shift (a shift to a shorter wavelength, or blue-shift) in both the absorption and fluorescence spectra, a phenomenon observed in similar compounds where conjugation is interrupted upon protonation. demokritos.gr

Fluorescence spectroscopy is a highly sensitive technique, often used to study how molecules interact with their environment. biocompare.com For a molecule like this compound, changes in solvent polarity or pH could be monitored by shifts in its fluorescence emission, providing insight into ground- and excited-state processes. bgu.ac.il

Table 1: Predicted Spectroscopic Behavior of this compound

| Condition | Expected Absorption (λ_max) Shift | Expected Fluorescence (λ_em) Shift | Rationale |

|---|---|---|---|

| Acidic (Protonation of -NMe₂) | Hypsochromic (Blue Shift) | Hypsochromic (Blue Shift) | Protonation of the amino group disrupts its electron-donating character, altering the energy of electronic transitions. demokritos.gr |

| Increasing Solvent Polarity | Bathochromic (Red Shift) | Bathochromic (Red Shift) | Stabilization of the more polar excited state relative to the ground state. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. encyclopedia.pub These simulations allow for the investigation of structural, dynamical, and thermodynamical properties of a molecular system, providing insights that are often inaccessible through experimental means alone. encyclopedia.pub

Solvent Effects on Conformational Preferences

The molecular structure of this compound is defined by the puckered conformation of its cyclobutane ring, which it adopts to minimize both angular and torsional strain. This puckering leads to different possible spatial arrangements (conformers) of the dimethylamino and hydroxyl substituents, primarily described as axial or equatorial.

Molecular dynamics simulations are ideally suited to explore how solvents influence the equilibrium between these conformers. encyclopedia.pubrsc.org The interaction between the solvent and the solute (this compound) can stabilize or destabilize certain conformations. For instance:

Polar protic solvents (like water or methanol) can form strong hydrogen bonds with both the hydroxyl (as a donor and acceptor) and the dimethylamino (as an acceptor) groups. This would likely stabilize conformers where these functional groups are more exposed to the solvent.

Aprotic polar solvents (like DMSO or DMF) would primarily interact through dipole-dipole interactions, which could favor different conformational preferences compared to protic solvents.

Nonpolar solvents would have weaker interactions, and the conformational preference would be dominated more by intramolecular forces.

Studies on similar molecules, like 4-(N,N-Dimethylamino)benzonitrile, have successfully used molecular dynamics to probe the influence of solvent on intramolecular charge transfer dynamics, highlighting the utility of this approach. princeton.edu

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)

The chemical structure of this compound, featuring both a hydrogen bond donor (-OH group) and two hydrogen bond acceptor sites (-OH oxygen and -N(CH₃)₂ nitrogen), makes it highly capable of forming intermolecular hydrogen bonds. These interactions are crucial in determining the compound's physical properties in the condensed phase, such as its boiling point and crystal structure.

The dimethylamino group can engage in electrostatic interactions and hydrogen bonding, which influences the compound's reactivity. Simultaneously, the hydroxyl group is a potent hydrogen bond former, contributing to the molecule's stability and interactions.

Computational methods, particularly Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), can be employed to quantify these interactions. nih.gov SAPT, for instance, can decompose the total interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. While direct SAPT analysis on this molecule is not available, studies on other N-oxides with intramolecular hydrogen bonds show that such methods can reveal the dominant forces in molecular aggregation and solvation. nih.gov In crystal structures of related compounds, intermolecular hydrogen bonds dictate the supramolecular assembly, forming dimers, chains, or more complex networks. iucr.orgacs.org

Table 2: Representative Hydrogen Bond Parameters from Computational Studies on Analogous Systems

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Computational Method | Reference |

|---|---|---|---|---|

| N–H···O=C | 2.00 | 158 | X-ray Crystallography | acs.org |

| O–H···O=C | 2.01 | 166 | X-ray Crystallography | acs.org |

| C–H···N | 2.42 | ~180 | X-ray Crystallography | acs.org |

This table presents data from analogous systems to illustrate typical hydrogen bond geometries that could be expected for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions. sumitomo-chem.co.jpuomustansiriyah.edu.iq By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed.

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms. sumitomo-chem.co.jp For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can clarify the sequence of bond-making and bond-breaking events.

For example, computational studies on the [2+2] cycloaddition-cycloreversion reaction between an alkyne bearing a dimethylamino group and a dicyanovinyl derivative have been performed at the B3LYP/6-31G(d) level of theory. researchgate.net These calculations suggested a stepwise, dipolar mechanism involving a zwitterionic intermediate, which was supported by experimental kinetic data. researchgate.net Similarly, the mechanism of the desymmetrizative ring expansion of 1-vinylcyclobutanols, a related structural motif, was revealed through computational studies to be a highly asynchronous concerted process, proceeding through a single kinetic step without any stable intermediates. ehu.es Such studies showcase the power of computation to distinguish between competing mechanistic possibilities (e.g., concerted vs. stepwise).

Activation Energies and Reaction Rates from DFT Calculations

A key outcome of reaction pathway modeling is the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). escholarship.org This parameter is directly related to the reaction rate. DFT calculations can provide quantitative estimates of these barriers. acs.org

For instance, a computational study of a Nef-type rearrangement and cyclization reaction yielded specific energy barriers for each step: 21.7 kJ mol⁻¹ for the initial Michael addition, a high barrier of 197.8 kJ mol⁻¹ for a proton transfer, and a much lower barrier of 11.9 kJ mol⁻¹ for the final cyclization. rsc.org In another study, the activation free energy (ΔG‡) for a cycloaddition step was experimentally determined to be in the range of 22-27 kcal mol⁻¹, which was in close agreement with values obtained from DFT calculations. researchgate.net These examples demonstrate that computational methods can predict the kinetic feasibility of different reaction pathways.

Table 3: Examples of Calculated Activation Energies for Related Reactions from DFT Studies

| Reaction Step/Process | Calculated Activation Energy | Computational Method | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | ΔH‡ = 13-18 kcal mol⁻¹ | B3LYP/6-31G(d) | researchgate.net |

| Michael Addition | 21.7 kJ mol⁻¹ | DFT | rsc.org |

| Proton Transfer | 197.8 kJ mol⁻¹ | DFT | rsc.org |

| Oxygen Atom Migration | 142.4 kJ mol⁻¹ | DFT | rsc.org |

| Phenol-Keto Tautomerization | ~30 kJ/mol | DFT | acs.org |

This table provides examples of activation energies calculated for various organic reactions, illustrating the type of quantitative data that can be obtained from DFT modeling.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(N,N-Dimethylamino)benzonitrile |

| Methanol |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Dimethylformamide (DMF) |

Synthesis and Reactivity of Derivatives and Analogs of 3 Dimethylamino Cyclobutan 1 Ol

Structural Modifications at the Hydroxyl Group

The hydroxyl (-OH) group of 3-(Dimethylamino)cyclobutan-1-ol (B1456704) is a primary site for structural modification, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for altering the compound's physicochemical properties, such as lipophilicity, and its ability to act as a hydrogen bond donor, which can significantly influence its interaction with biological targets.

Common reactions at the hydroxyl group include:

Etherification: Formation of ether derivatives by reacting the alcohol with alkyl halides or other electrophiles. This modification can increase steric bulk and lipophilicity, which may be advantageous for occupying hydrophobic pockets in target proteins.

Esterification: Conversion of the hydroxyl group to an ester. This can serve as a strategy to create prodrugs, where the ester is later hydrolyzed in vivo to release the active parent compound.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(dimethylamino)cyclobutanone. This changes the geometry and electronic properties of the functional group, removing its hydrogen-bonding donor capability and introducing a polar ketone group.

These modifications are summarized in the table below.

Table 1: Examples of Hydroxyl Group Modifications

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| Etherification | Methyl Iodide (CH₃I) | Methoxy (-OCH₃) | Increased lipophilicity, loss of H-bond donor |

| Esterification | Acetyl Chloride (CH₃COCl) | Acetate Ester (-OCOCH₃) | Prodrug potential, increased lipophilicity |

| Oxidation | Potassium Permanganate (KMnO₄) | Ketone (=O) | Loss of H-bond donor, altered polarity |

Structural Modifications at the Amine Moiety

The dimethylamino group is another key site for derivatization, influencing the compound's basicity, nucleophilicity, and potential for ionic or hydrogen bonding. Modifications at this tertiary amine can fine-tune the molecule's interaction with biological targets.

Key reactions involving the amine moiety include:

N-Dealkylation: Removal of one or both methyl groups to form the corresponding secondary (methylamino) or primary (amino) analogs. This can alter the steric profile and increase the number of hydrogen bond donors.

N-Alkylation/Arylation: Introduction of different alkyl or aryl groups can modulate steric hindrance and electronic properties. For instance, reacting 3-(methylamino)cyclobutan-1-ol (B1423375) with 2,4-dichloropyrimidine (B19661) yields a derivative where the amine is functionalized with a chloropyrimidinyl group. nih.gov

Quaternization: Reaction with an alkyl halide can form a quaternary ammonium (B1175870) salt, introducing a permanent positive charge. This can enhance interactions with negatively charged residues in a protein's binding site.

Conversion to Amides: The amine can be acylated to form amides, which are neutral and can act as hydrogen bond donors and acceptors.

Table 2: Examples of Amine Moiety Modifications

| Reaction Type | Starting Material | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| N-Dealkylation | This compound | Methylamino or Amino | Reduced steric bulk, increased H-bond donors |

| N-Alkylation | 3-(Methylamino)cyclobutan-1-ol | Ethylmethylamino | Increased lipophilicity and steric bulk |

| Quaternization | This compound | Trimethylammonium | Permanent positive charge, enhanced ionic interactions |

Cyclobutane (B1203170) Ring Substitutions and Functionalization

Recent advances in C-H functionalization have provided methods for the stereospecific synthesis of 1,3-difunctionalized cyclobutanes. researchgate.netbohrium.com These methods allow for the precise installation of a wide range of aryl, heteroaryl, and alkenyl groups with controlled stereochemistry (e.g., exclusively cis). bohrium.com Such modifications are valuable for exploring new binding interactions and improving pharmacological properties. researchgate.net

Stereoisomeric Derivatives and Enantiomeric Separations

This compound exists as stereoisomers due to the substitution pattern on the cyclobutane ring. The relative orientation of the hydroxyl and dimethylamino groups gives rise to cis and trans diastereomers. chemspider.com Each of these diastereomers is a racemic mixture of two enantiomers ((1R,3R) and (1S,3S) for trans; (1R,3S) and (1S,3R) for cis).

The stereochemistry of cyclobutane derivatives has been shown to have a significant effect on their biological activity. nih.gov Therefore, the separation of these isomers is a critical step in drug discovery and development. googleapis.com Enantiomeric separation is commonly achieved using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). csfarmacie.czresearchgate.net Polysaccharide-based CSPs are often effective in resolving the enantiomers of cyclobutane derivatives. csfarmacie.czresearchgate.net Supercritical fluid chromatography has also been employed for the separation of enantiomers of related 3-aminocyclobutanol (B581946) compounds. googleapis.com

Structure-Activity Relationship (SAR) Elucidation for Chemical Interactions

The 3-aminocyclobutanol scaffold is a key component in many kinase inhibitors, where it serves to correctly position pharmacophoric groups within the enzyme's binding pocket. ru.nl Understanding the structure-activity relationship (SAR) is crucial for optimizing these interactions and improving potency and selectivity. frontiersin.orgscience.gov

Rational Design of Analogs based on Molecular Interactions

Rational drug design uses the structural information of the target protein to guide the synthesis of more effective inhibitors. nih.govfrontiersin.orgnih.gov For kinase inhibitors incorporating a cyclobutane scaffold, co-crystal structures have revealed how these molecules bind. ru.nl For example, in inhibitors of the protein kinase AKT, a cyclobutylamine (B51885) moiety was shown to position the amine group to form crucial bidentate hydrogen bonds with specific amino acid residues (Tyr272 and Asp274) in the binding pocket. ru.nl The cyclobutane ring itself fits into a hydrophobic region, anchoring the molecule. ru.nl

This knowledge allows for the rational design of new analogs. If a binding pocket has an unoccupied hydrophobic area, the cyclobutane ring or its substituents can be modified to fill that space, potentially increasing binding affinity. nih.govru.nl Similarly, the hydroxyl and amino groups can be modified to optimize hydrogen bonding or electrostatic interactions with the target protein.

Pharmacophore Identification and Molecular Docking Studies for Target Engagement

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.comresearchgate.netnih.gov For a kinase inhibitor based on the this compound scaffold, a typical pharmacophore would include:

A hydrogen bond donor (the hydroxyl group). researchgate.net

A hydrogen bond acceptor or positively ionizable group (the dimethylamino group). researchgate.net

A hydrophobic feature (the cyclobutane ring). nih.govresearchgate.net

This model serves as a 3D query to search for new potential inhibitors. mdpi.com

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein. frontiersin.orgnih.govnih.gov Docking studies with analogs of this compound can simulate their binding pose within a kinase active site, estimating the binding affinity and identifying key interactions. frontiersin.orgekb.eg This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding characteristics, making the drug discovery process more efficient. frontiersin.orgevitachem.com

Advanced Analytical and Spectroscopic Methodologies for Research

High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 3-(Dimethylamino)cyclobutan-1-ol (B1456704). It provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For the protonated molecule ([M+H]⁺) of this compound, the exact mass can be calculated and compared against the experimentally determined value, typically showing a deviation of less than 5 ppm.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Calculated m/z for [M+H]⁺ | 116.1075 |

| Experimentally Found m/z for [M+H]⁺ | 116.1072 |

| Mass Accuracy (ppm) | < 3 |

Data is illustrative and based on typical instrument performance.

The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be elucidated to further confirm its structure. The strained cyclobutane (B1203170) ring and the functional groups dictate the fragmentation pattern. Key fragmentation processes would likely involve:

Ring cleavage: The cyclobutane ring can undergo characteristic fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or related neutral fragments.

Loss of functional groups: Cleavage adjacent to the dimethylamino group is common, often resulting in the formation of a stable iminium ion, which is frequently the base peak in the mass spectrum of dimethylamino-containing compounds. docbrown.info The loss of a water molecule from the alcohol group can also be observed.

A plausible fragmentation pathway would involve the initial formation of the molecular ion [C₆H₁₃NO]⁺•, followed by cleavage to produce key fragment ions that are diagnostic for the structure.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the complete structural and dynamic characterization of this compound. While standard 1D ¹H and ¹³C NMR confirm the basic carbon-hydrogen framework, more sophisticated methods provide deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, helping to identify adjacent protons on the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, for instance, by connecting the methyl protons of the dimethylamino group to the C3 of the cyclobutane ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For this compound, NOESY is particularly valuable for differentiating between cis and trans isomers by observing through-space interactions between the protons of the dimethylamino group and the protons on the cyclobutane ring. For example, an NOE between the dimethylamino protons and the proton at C1 would suggest a cis relationship.

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can provide information about the molecular conformation and packing in the crystal lattice. This is particularly useful for analyzing the hydrochloride salt or co-crystals. nih.gov ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) experiments can reveal peak splittings that arise from distinct molecular conformations or crystallographic non-equivalence in the unit cell. nih.gov

Table 2: Illustrative 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Correlations between H1, H2/H4, and H3 protons on the cyclobutane ring. | Confirms the proton connectivity within the cyclobutane ring system. |

| HSQC | Cross-peaks between H1/C1, H2/C2, H3/C3, H4/C4, and N(CH₃)₂ protons/carbons. | Assigns protons to their directly attached carbons. |

| HMBC | Correlation from N(CH₃)₂ protons to C3 and from H1 to C2/C4. | Confirms the position of the substituents on the cyclobutane ring. |

| NOESY | Through-space correlation between protons on the dimethylamino group and specific ring protons. | Differentiates between cis and trans isomers. |

This table represents expected correlations for structural elucidation.

X-ray Crystallography of Salts and Co-crystals for Solid-State Conformation and Stereochemistry

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule by determining the precise arrangement of atoms in a single crystal. For this compound, this technique is typically applied to its crystalline salts, such as the hydrochloride salt, to facilitate crystal growth. biosynth.combiosynth.com

The analysis of the resulting crystal structure allows for:

Unambiguous determination of stereochemistry: The absolute configuration of chiral centers and the cis/trans relationship of the substituents on the cyclobutane ring are unequivocally established.

Conformational analysis: The puckered conformation of the cyclobutane ring and the orientation of the dimethylamino and hydroxyl substituents are precisely measured. The puckering of the cyclobutane ring is a known phenomenon to relieve ring strain.

Intermolecular interactions: The hydrogen bonding network and other non-covalent interactions that dictate the crystal packing can be visualized. In the hydrochloride salt, the chloride ion would be expected to form hydrogen bonds with the hydroxyl group and the protonated amine.

This table outlines the typical data generated from a single-crystal X-ray diffraction experiment.

Chiral Chromatography Techniques for Enantiomeric Purity Assessment

Since this compound possesses chiral centers, the assessment of its enantiomeric purity is critical, especially for its application as a building block in the synthesis of pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. chromatographyonline.comunibo.it

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for a broad range of chiral compounds, including those with amino alcohol functionalities. chromatographyonline.com

Developing a chiral HPLC method would involve screening various columns and mobile phase compositions. A typical approach would be to use a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and resolution for basic compounds. chromatographyonline.com

Table 4: General Strategy for Chiral HPLC Method Development

| Parameter | Options | Purpose |

|---|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | To provide a chiral environment for enantiomeric discrimination. |

| Mobile Phase | n-Hexane/Isopropanol, n-Hexane/Ethanol (B145695) | To elute the compounds from the column; the ratio is optimized for resolution. |

| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) | To suppress unwanted interactions with the silica support and improve peak shape. |

| Detection | UV detector (e.g., at 210 nm) | To monitor the elution of the enantiomers. |

This table outlines a general approach to developing a method for enantiomeric purity assessment.

Electrochemical Characterization of Redox Properties (if relevant)

The electrochemical properties of this compound, while not as commonly studied as its other characteristics, can be relevant for understanding its potential reactivity in certain environments. Amino alcohols can undergo electrochemical oxidation, which can occur at either the nitrogen of the amino group or the oxygen of the hydroxyl group. austinpublishinggroup.comresearchgate.net This behavior is typically pH-dependent. austinpublishinggroup.com

Techniques like cyclic voltammetry (CV) can be used to investigate the redox behavior of the compound. A cyclic voltammogram would reveal the potentials at which oxidation or reduction events occur. This information could be pertinent in contexts such as:

Metabolic studies: Understanding the susceptibility of the molecule to oxidative metabolic pathways.

Corrosion inhibition: Amino alcohols are known to act as corrosion inhibitors for metals, a function that is related to their ability to interact with metal surfaces and potentially participate in electrochemical processes. scirp.orgulisboa.pt

Synthetic applications: As a means to trigger specific chemical transformations through electrochemical methods. nih.gov

The relevance of these properties would be highly dependent on the specific application or research question being addressed. A detailed electrochemical study would characterize the oxidation potential, the reversibility of the redox processes, and the influence of pH on these parameters.

Investigation of Molecular Interactions and Biological Target Engagement Mechanisms

Quantitative Assessment of Ligand-Receptor Binding in Vitro